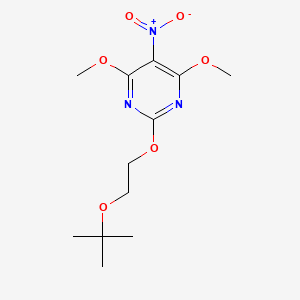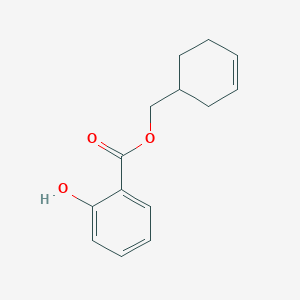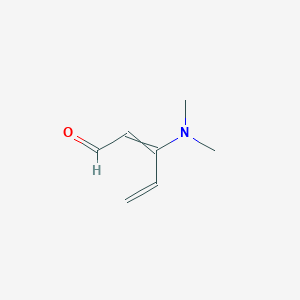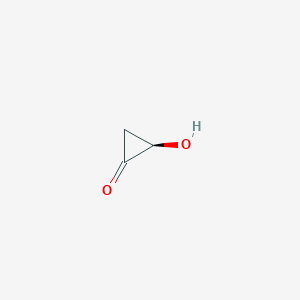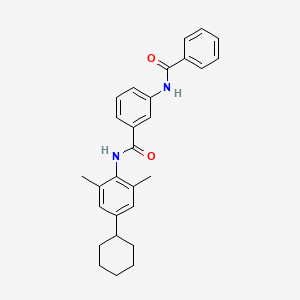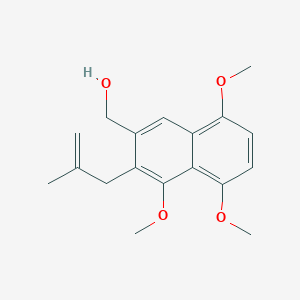
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenemethanol with appropriate reagents to introduce the trimethoxy and propenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .
Applications De Recherche Scientifique
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The trimethoxyphenyl group, in particular, is known to interact with various enzymes and receptors, leading to diverse biological effects. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-: This compound has a similar structure but with a different propenyl group.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Another naphthalenemethanol derivative with different substituents.
Uniqueness
What sets 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- apart is its specific combination of methoxy and propenyl groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
834867-17-3 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
[4,5,8-trimethoxy-3-(2-methylprop-2-enyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C18H22O4/c1-11(2)8-13-12(10-19)9-14-15(20-3)6-7-16(21-4)17(14)18(13)22-5/h6-7,9,19H,1,8,10H2,2-5H3 |
Clé InChI |
QFHUXUFBEPQPDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=C(C2=C(C=CC(=C2C=C1CO)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
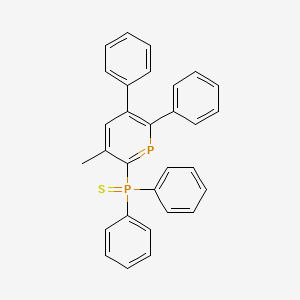
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
